1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol

Lipophilicity Membrane Permeability Drug Discovery

1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol (CAS 1339731-23-5) is a heterocyclic alcohol featuring a cyclopropyl-substituted thiazole core and an ethan-1-ol side chain. The compound has a molecular formula of C8H11NOS, a molecular weight of 169.25 g/mol, and is typically supplied as an oil with a purity of ≥95%.

Molecular Formula C8H11NOS
Molecular Weight 169.24
CAS No. 1339731-23-5
Cat. No. B2890391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol
CAS1339731-23-5
Molecular FormulaC8H11NOS
Molecular Weight169.24
Structural Identifiers
SMILESCC(C1=CSC(=N1)C2CC2)O
InChIInChI=1S/C8H11NOS/c1-5(10)7-4-11-8(9-7)6-2-3-6/h4-6,10H,2-3H2,1H3
InChIKeyHNLPYAMSZVGBFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol (CAS 1339731-23-5): Physicochemical and Procurement Baseline


1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol (CAS 1339731-23-5) is a heterocyclic alcohol featuring a cyclopropyl-substituted thiazole core and an ethan-1-ol side chain [1]. The compound has a molecular formula of C8H11NOS, a molecular weight of 169.25 g/mol, and is typically supplied as an oil with a purity of ≥95% . Its canonical SMILES is CC(O)C1=CSC(C2CC2)=N1, and it contains one chiral center, resulting in the presence of enantiomers . The compound is primarily utilized as a versatile small molecule scaffold in medicinal chemistry and agrochemical research, serving as a building block for the synthesis of more complex bioactive molecules [2].

Why 1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol Cannot Be Replaced by Generic Thiazole Analogs


The cyclopropyl- and ethanol-substituted thiazole scaffold of 1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol imparts a unique combination of physicochemical and steric properties that are not replicated by unsubstituted thiazoles (e.g., 2-cyclopropylthiazole) or analogous amine/diol derivatives . Even minor structural modifications—such as replacing the ethanol hydroxyl with an amine group or altering the substitution pattern on the thiazole ring—can significantly alter key parameters like lipophilicity (LogP), topological polar surface area (TPSA), hydrogen bonding capacity, and synthetic accessibility, which in turn affect downstream biological activity, membrane permeability, and the compound's utility as a synthetic building block [1]. Direct substitution without rigorous head-to-head validation risks compromising lead optimization outcomes and downstream synthetic efficiency .

Quantitative Differentiation Evidence for 1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol Versus Key Comparators


Enhanced Lipophilicity Relative to Core Thiazole Scaffold

1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol exhibits a calculated LogP of 2.0738, which is 0.60 log units higher than that of the unsubstituted 2-cyclopropylthiazole core (LogP 1.47) [1]. This increase in lipophilicity, driven by the addition of the ethan-1-ol moiety, indicates a potential enhancement in passive membrane permeability, a critical parameter for intracellular target engagement and blood-brain barrier penetration .

Lipophilicity Membrane Permeability Drug Discovery

Superior Topological Polar Surface Area (TPSA) Profile for CNS Permeability

1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol has a TPSA of 33.12 Ų, which is 5.79 Ų lower than that of its amine analog, 1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-amine (TPSA = 38.91 Ų) . A TPSA below 60-70 Ų is generally favorable for crossing the blood-brain barrier, and the lower TPSA of the alcohol derivative suggests a potential advantage for CNS-targeted applications [1].

TPSA Blood-Brain Barrier CNS Drug Design

Distinct Hydrogen Bonding Profile and Pharmacokinetic Implications

1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol possesses one hydrogen bond donor (HBD) and three hydrogen bond acceptors (HBA), resulting in a HBD/HBA ratio of 0.33 . In contrast, the structurally related 1-(2-cyclopropyl-1,3-thiazol-4-yl)ethane-1,2-diol is predicted to have two HBDs and three HBAs (ratio = 0.67), while the amine analog has one HBD and three HBAs but with different basicity . The lower HBD count of the ethanol derivative relative to the diol may confer reduced susceptibility to P-glycoprotein efflux and improved oral absorption [1].

Hydrogen Bonding Oral Bioavailability Lipinski's Rule of Five

Documented Safety and Handling Profile with Explicit GHS Classification

1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol is classified under GHS with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), and carries a 'Warning' signal word . In contrast, its amine analog (1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-amine) is classified with a 'Danger' signal word and includes H318 (causes serious eye damage) and additional acute toxicity warnings, indicating a higher hazard profile . This differentiation is critical for laboratory safety planning, as the ethanol derivative can be handled under less stringent containment protocols, reducing operational costs and safety risks .

GHS Classification Lab Safety Procurement Risk

Class-Level Antifungal and Anti-Toxoplasma Activity Inference

Direct bioactivity data for 1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol are not publicly available. However, structurally related thiazole derivatives bearing a cyclopropyl fragment (specifically (2-(cyclopropylmethylidene)hydrazinyl)thiazoles) have demonstrated potent antifungal activity against Candida spp., with MIC values ranging from 0.015 to 7.81 µg/mL, comparable or superior to nystatin [1]. Additionally, these derivatives exhibited anti-Toxoplasma gondii activity with IC50 values 31–52 times lower than sulfadiazine [1]. As a member of the cyclopropyl-thiazole class, 1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol is a plausible starting point for antifungal or antiparasitic lead optimization programs. Note: This is a class-level inference and not direct evidence for the target compound.

Antifungal Anti-Toxoplasma gondii Candida spp.

Optimal Research and Industrial Application Scenarios for 1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol


Medicinal Chemistry: CNS-Penetrant Lead Optimization

Given its favorable TPSA (33.12 Ų) and moderate LogP (2.07), 1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol is a strong candidate for CNS drug discovery programs where blood-brain barrier permeability is a critical requirement . Its lower TPSA relative to the amine analog (38.91 Ų) suggests superior passive diffusion into the central nervous system, making it a preferred scaffold for targeting neurological disorders .

Antifungal and Antiparasitic Drug Discovery

Class-level evidence indicates that cyclopropyl-thiazole derivatives exhibit potent activity against Candida spp. (MIC 0.015–7.81 µg/mL) and Toxoplasma gondii (IC50 31–52× lower than sulfadiazine) [1]. 1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol can serve as a foundational building block for synthesizing novel antifungal or antiparasitic agents, particularly for resistant fungal infections [1].

Synthetic Building Block for Diverse Heterocyclic Libraries

The presence of a secondary alcohol moiety on the thiazole ring provides a versatile handle for further derivatization—including esterification, etherification, or oxidation—enabling the rapid generation of diverse compound libraries [2]. Its commercial availability from multiple vendors (e.g., Fluorochem, ChemScene, Sigma-Aldrich) at ≥95% purity ensures reliable access for high-throughput synthesis campaigns .

Laboratories with Standard Biosafety Level Constraints

With a GHS 'Warning' classification and absence of severe eye damage (H318) or acute toxicity (H300/H310) hazards, 1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol is suitable for use in laboratories that lack the engineering controls required for 'Danger'-classified compounds . This reduces operational costs and expands accessibility for academic and small biotech research groups .

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